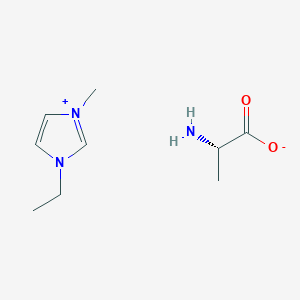![molecular formula C6H8N2O3S B1396125 Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester CAS No. 1089330-96-0](/img/structure/B1396125.png)
Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester
Overview
Description
Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester is a chemical compound with the molecular formula C8H8O4S It is a derivative of carbonic acid and contains a thiadiazole ring, which is a heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester typically involves the esterification of carbonic acid with 4-methyl-[1,2,3]thiadiazol-5-ylmethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, and at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester has several applications in scientific research:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Medicine: Potential medicinal applications include its use as a precursor for drug development or as a therapeutic agent in specific treatments.
Industry: The compound's unique properties may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Carbonic acid ethyl ester: Similar structure but with an ethyl group instead of a methyl group.
Carbonic acid phenyl ester: Contains a phenyl group instead of a thiadiazole ring.
Thiadiazole derivatives: Other compounds containing the thiadiazole ring but with different substituents.
Uniqueness: Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester is unique due to its combination of the carbonic acid ester group and the thiadiazole ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
methyl (4-methylthiadiazol-5-yl)methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-4-5(12-8-7-4)3-11-6(9)10-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQZCTFVVMGMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)COC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1396053.png)

![Pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1396055.png)

![5-Oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B1396057.png)



